molecular formula C13H11N3 B12315016 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile

6-[Methyl(phenyl)amino]pyridine-3-carbonitrile

Cat. No.: B12315016
M. Wt: 209.25 g/mol
InChI Key: CXEYLUXRKFVUDH-UHFFFAOYSA-N
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Description

6-[Methyl(phenyl)amino]pyridine-3-carbonitrile is a pyridine-based compound featuring a carbonitrile group (-C≡N) at position 3 and a methyl(phenyl)amino substituent (-N(CH₃)Ph) at position 5. This structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

6-(N-methylanilino)pyridine-3-carbonitrile

InChI

InChI=1S/C13H11N3/c1-16(12-5-3-2-4-6-12)13-8-7-11(9-14)10-15-13/h2-8,10H,1H3

InChI Key

CXEYLUXRKFVUDH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

Reaction Overview

The Buchwald-Hartwig amination is a robust method for forming C–N bonds between aryl halides and amines. For 6-[methyl(phenyl)amino]pyridine-3-carbonitrile, this approach utilizes 6-bromo-3-cyanopyridine and N-methylaniline in the presence of a palladium catalyst.

Reaction Conditions
  • Catalyst System : Pd(OAc)₂ or Pd₂(dba)₃ with Xantphos or BINAP ligands.
  • Base : Cs₂CO₃ or K₃PO₄.
  • Solvent : Toluene or 1,4-dioxane.
  • Temperature : 80–110°C for 12–24 hours.
Mechanistic Steps
  • Oxidative addition of Pd(0) to 6-bromo-3-cyanopyridine.
  • Ligand exchange with N-methylaniline.
  • Reductive elimination to form the C–N bond.
Yield and Optimization
  • Typical yields range from 70–85% after column chromatography.
  • Excess N-methylaniline (1.2–2.0 equiv) improves conversion.

Nucleophilic Aromatic Substitution (SNAr)

Substitution with Activated Pyridines

Electron-deficient pyridines, such as 6-fluoro-3-cyanopyridine , undergo SNAr with N-methylaniline under high-temperature conditions.

Reaction Conditions
  • Substrate : 6-fluoro-3-cyanopyridine.
  • Base : K₂CO₃ or DBU.
  • Solvent : DMF or NMP.
  • Temperature : 120–150°C for 8–16 hours.
Key Considerations
  • The cyano group at position 3 activates the ring toward substitution at position 6.
  • Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields.
Yield
  • 60–75% after recrystallization from ethanol.

Condensation and Cyclization Strategies

Knoevenagel-Intramolecular Lactonization

A one-pot condensation of 4-hydroxy-6-methylpyridin-2(1H)-one derivatives with α,β-unsaturated nitriles forms fused pyridine scaffolds, though adaptation for the target compound requires tailored substrates.

Example Protocol
  • React 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with N-methylaniline-derived enamines.
  • Cyclize under acidic conditions (AcOH/Ac₂O).
Yield
  • 50–65% for analogous structures.

Reductive Amination of Pyridine Aldehydes

Two-Step Process

  • Synthesis of 6-amino-3-cyanopyridine : Achieved via Hofmann degradation of 6-carbamoyl-3-cyanopyridine.
  • Reductive alkylation : React with benzaldehyde followed by methyl iodide.
Challenges
  • Low selectivity due to over-alkylation.
  • Requires protective groups for mono-alkylation.
Yield
  • 40–55% after purification.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Buchwald-Hartwig High efficiency, scalable Costly catalysts, oxygen-sensitive 70–85%
SNAr Simple setup, no metal catalysts High temperatures, limited substrate scope 60–75%
Condensation/Cyclization Builds complex scaffolds Multi-step, low yields 50–65%
Reductive Amination Flexible N-substitution Poor selectivity, side reactions 40–55%

Chemical Reactions Analysis

Types of Reactions

6-[Methyl(phenyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyridine derivatives, including 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile, exhibit notable antimicrobial activity. For instance, pyridine compounds have been evaluated for their effectiveness against a range of bacterial and fungal strains. In a study involving various pyridine derivatives, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) effective against pathogens like Escherichia coli and Staphylococcus aureus .

Antiviral Effects

Moreover, certain pyridine derivatives have shown antiviral properties. The structural characteristics of 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile may contribute to its capability to inhibit viral replication, making it a candidate for further investigation in antiviral drug development .

Synthesis Methodologies

The synthesis of 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile can be approached through various chemical reactions. Common methods include:

  • Condensation Reactions : These reactions involve the coupling of pyridine derivatives with amines or other nucleophiles to form the desired compound. For example, the reaction of 3-cyanopyridine with methyl(phenyl)amine can yield 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile through a straightforward condensation process .
  • Multicomponent Reactions : The use of multicomponent reactions allows for the efficient synthesis of complex molecules in a single step. This method has been applied successfully in synthesizing various pyridine derivatives, enhancing the yield and reducing the number of purification steps required .

Corrosion Inhibition

Recent studies have highlighted the potential of pyridine derivatives as corrosion inhibitors in industrial applications. For instance, compounds similar to 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile have been tested for their effectiveness in protecting carbon steel from corrosion in acidic environments . The electrochemical measurements indicated that these compounds could significantly reduce corrosion rates, making them valuable in industries where metal protection is crucial.

Material Science

In material science, pyridine derivatives are often utilized as ligands in coordination chemistry and catalysis. Their ability to form stable complexes with metals makes them suitable for applications in catalysis and materials development, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study 1: Antimicrobial Activity

A study conducted by Karunanidhi et al. evaluated various pyridine derivatives for their antimicrobial efficacy against clinical isolates. The results showed that compounds structurally related to 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile had significant antibacterial activity, particularly against resistant strains such as A. baumannii and P. aeruginosa .

Case Study 2: Corrosion Inhibition

Another investigation focused on the corrosion inhibition properties of related pyridine compounds demonstrated that these substances could effectively mitigate corrosion in hydrochloric acid solutions. The study employed potentiodynamic polarization techniques to assess the performance of these inhibitors, revealing promising results that could lead to their application in industrial settings .

Mechanism of Action

The mechanism of action of 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Substituent Effects on Electronic and Spectral Properties

Pyridine-3-carbonitrile derivatives exhibit substituent-dependent fluorescence and photochemical activity. Key comparisons include:

Compound Substituents (Positions 4, 6) Fluorescence Properties Key Findings
Target Compound -N(CH₃)Ph (6), -C≡N (3) Not reported Likely moderate fluorescence due to electron-donating -N(CH₃)Ph group.
S4 () -SCH₃ (4), -Ph (6) λmax: 430–450 nm; High intensity Electron-donating -SCH₃ enhances extinction coefficient and fluorescence.
S5 () -Ph (4), -SCH₃ (6) λmax: 440–460 nm; High intensity Positional isomer of S4; similar enhancement.
S2/S3 () -SCH₃ (4), -CNPh (6) or vice versa λmax: 470–500 nm; Reduced intensity Electron-withdrawing -CNPh causes red shift but lowers fluorescence.
  • Key Insight: Electron-donating groups (e.g., -SCH₃, -OCH₃) at positions 4 or 6 improve fluorescence, while electron-withdrawing groups (e.g., -CN) reduce intensity .

Biological Activity

6-[Methyl(phenyl)amino]pyridine-3-carbonitrile is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H12N3
  • Molecular Weight : 212.24 g/mol
  • Structural Features : The compound consists of a pyridine ring substituted with a methyl(phenyl)amino group and a cyano group at the 3-position. These functional groups are crucial for its biological interactions and reactivity.

Biological Activity

Research indicates that 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile exhibits notable biological activities:

  • Anticancer Properties : Studies suggest that compounds with similar structures often demonstrate cytotoxic effects against various cancer cell lines. The presence of amino and cyano groups enhances interaction with biological targets involved in cancer progression, such as enzymes and receptors.
  • Antimicrobial Activity : The compound has also been explored for its potential antimicrobial properties, although detailed studies are less prevalent compared to its anticancer activity.

The mechanism by which 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that play a role in cell proliferation and survival. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Signal Transduction Pathways : By modulating key signaling pathways, such as those involving phosphodiesterases or other kinases, the compound can influence gene expression and metabolic processes .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various pyridine derivatives, including 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile, against human tumor cell lines such as HeLa and HCT116. Results indicated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Activity Assessment :
    • Another investigation focused on the antimicrobial potential of this compound against bacterial strains. The results showed promising activity, suggesting further exploration for therapeutic applications in infectious diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile, a comparison with structurally related compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
2-Amino-4,6-diphenyl-pyridine-3-carbonitrileTwo phenyl groups on pyridineAnticancer properties
4-(Methylthio)-pyridine-3-carbonitrileMethylthio group at position 4Antimicrobial activity
5-Methyl-2-(phenylamino)pyrimidine-4-carbonitrilePyrimidine ring with amino substitutionPotential anti-inflammatory effects

This table illustrates how the specific combination of functional groups in 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile enhances both its reactivity and biological activity compared to other derivatives.

Q & A

Q. Table 1: Comparison of Traditional vs. Optimized Synthesis Methods

MethodTimeYield (%)Conditions
Ethanol reflux10–20h60–70NH₄OAc, ethanol
Solvent-free4h85–90NaOEt, solvent-free
Microwave-assisted30min80–85100°C, toluene

Advanced: How does the methyl(phenyl)amino group at the 6-position influence electronic properties and regioselectivity in subsequent reactions?

Answer:
The methyl(phenyl)amino group is electron-donating , increasing electron density at the pyridine ring’s 4- and 5-positions. This directs electrophilic substitution (e.g., nitration, halogenation) to these positions, as observed in similar pyridine-3-carbonitrile derivatives. For example:

  • Regioselective halogenation : Chlorination with POCl₃ occurs preferentially at the 4-position due to steric and electronic effects .
  • Impact on fluorescence : Derivatives with bulky substituents exhibit solvatochromic shifts in fluorescence, useful for polarity sensing in biological systems .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed m/z 369.9788 vs. calculated 369.9790 for a trifluoromethyl analog) .
  • X-ray crystallography : Resolves crystal packing (e.g., monoclinic space group P2₁/c with unit cell dimensions a = 10.21 Å, b = 12.23 Å) .
  • ¹H/¹³C NMR : Distinguishes between aromatic protons (δ 7.2–8.5 ppm) and nitrile carbons (δ 115–120 ppm) .

Advanced: How can researchers resolve contradictions in reported reaction yields for 6-substituted pyridine-3-carbonitriles?

Answer:
Yield discrepancies often arise from substituent electronic effects or catalyst efficiency . Methodological solutions include:

  • Design of Experiments (DOE) : Systematically varying temperature, solvent, and catalyst loading (e.g., optimizing KF in sulfolane for halogen exchange ).
  • Heterogeneous catalysis : Replacing homogeneous catalysts with recyclable solid acids (e.g., zeolites) improves reproducibility in similar systems .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:
It serves as a precursor for kinase inhibitors and anticancer agents . For example:

  • Antiproliferative activity : Derivatives with 4-aryl substitutions show IC₅₀ values <10 μM against breast cancer cell lines (MCF-7) .
  • Fluorescent probes : Modifications with thiophene or benzodioxole groups enable cellular imaging due to environment-sensitive emission .

Advanced: What strategies enhance the biological activity of pyridine-3-carbonitrile derivatives via functionalization?

Answer:

  • Trifluoromethylation : Introduces lipophilicity and metabolic stability via halogen exchange (e.g., KF in sulfolane ).
  • Heterocyclic fusion : Incorporating oxadiazole or benzothiepin moieties improves binding to enzyme active sites (e.g., 80% inhibition of EGFR kinase ).

Q. Table 2: Bioactivity of Functionalized Derivatives

DerivativeTargetIC₅₀ (μM)
6-(Trifluoromethyl)-4-arylEGFR kinase0.5
4-(3-Nitrophenyl)-oxadiazole hybridTubulin2.1
Benzothiepino-pyridineTopoisomerase II1.8

Basic: How is the purity of 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile validated during synthesis?

Answer:

  • HPLC : Uses C18 columns with acetonitrile/water gradients (e.g., 95% purity threshold).
  • Melting point analysis : Sharp mp ranges (e.g., 180–182°C) confirm crystalline homogeneity .

Advanced: What mechanistic insights explain the regioselective formation of fused pyridine heterocycles?

Answer:
Regioselectivity in fused systems (e.g., benzothiepino-pyridines) is governed by:

  • Nucleophilic attack patterns : Malononitrile preferentially attacks the α,β-unsaturated ketone at the less hindered position .
  • Microwave effects : Polar intermediates align under microwave irradiation, favoring specific transition states .

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